4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine hydrochloride
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Overview
Description
4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine hydrochloride is a chemical compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring, and is substituted with a morpholine and a methylpiperazine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Substitution with Methylpiperazine: The quinazoline intermediate is then reacted with 4-methylpiperazine under suitable conditions, such as heating in the presence of a base like potassium carbonate.
Introduction of Morpholine: The final step involves the substitution of the quinazoline derivative with morpholine, typically using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Bases like potassium carbonate, solvents like dimethylformamide (DMF), and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could lead to partially or fully reduced quinazoline derivatives.
Scientific Research Applications
4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine hydrochloride has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)-1H-quinazolin-4-one
- 2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one
- N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) benzamide derivatives
Uniqueness
4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of both the morpholine and methylpiperazine groups enhances its potential as a therapeutic agent by improving its solubility, stability, and ability to interact with biological targets.
Properties
IUPAC Name |
4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O.ClH/c1-20-6-8-22(9-7-20)17-18-15-5-3-2-4-14(15)16(19-17)21-10-12-23-13-11-21;/h2-5H,6-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOJTGKOTOTGBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)N4CCOCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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